5-Iodo-2-isopropoxypyridine

medicinal chemistry drug design physicochemical property optimization

5-Iodo-2-isopropoxypyridine is a 2-alkoxy-5-iodopyridine derivative bearing an isopropoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring. With a molecular formula of C8H10INO and a molecular weight of 263.08 g/mol , this compound exists as a colorless to pale yellow liquid, soluble in common organic solvents including ethanol, benzene, and dichloromethane.

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
CAS No. 902837-54-1
Cat. No. B3165707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-isopropoxypyridine
CAS902837-54-1
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)I
InChIInChI=1S/C8H10INO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
InChIKeyILSMTBLMXJOTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-isopropoxypyridine (CAS 902837-54-1): Halogenated Pyridine Intermediate for Pharmaceutical and Chemical Synthesis


5-Iodo-2-isopropoxypyridine is a 2-alkoxy-5-iodopyridine derivative bearing an isopropoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring. With a molecular formula of C8H10INO and a molecular weight of 263.08 g/mol , this compound exists as a colorless to pale yellow liquid, soluble in common organic solvents including ethanol, benzene, and dichloromethane . It is primarily utilized as a synthetic building block and intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1], and has been referenced in patent literature as a structural component in kinase inhibitor development programs [2].

5-Iodo-2-isopropoxypyridine (902837-54-1): Why Alkoxy Group Variation and Halogen Selection Are Not Interchangeable in Synthetic Workflows


Substitution among 5-iodo-2-alkoxypyridine analogs is not a neutral decision in synthetic route design. The isopropoxy group at the 2-position introduces distinct steric and electronic effects relative to smaller alkoxy substituents, influencing both the compound's lipophilicity (calculated LogP = 2.47 for the target compound) and its behavior in subsequent transformations. Furthermore, halogen-bonding studies on halogenopyridinium cations demonstrate that iodo-substituted pyridines consistently form halogen-bonding contacts shorter than the sum of van der Waals radii, whereas chloro-substituted analogs frequently fail to form halogen bonds entirely or participate only in longer, weaker contacts [1]. The combination of 5-iodo functionality (for cross-coupling reactivity) and 2-isopropoxy substitution (for specific physicochemical tuning) creates a reactivity profile that cannot be replicated by simply substituting the alkoxy group or exchanging the halogen atom without altering reaction yields, selectivity, and downstream molecular properties.

5-Iodo-2-isopropoxypyridine: Comparative Evidence Guide for Scientific Selection vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Molecular Weight Comparison Between 5-Iodo-2-isopropoxypyridine and 5-Iodo-2-methoxypyridine

5-Iodo-2-isopropoxypyridine differs from the more common 2-methoxy analog in lipophilicity and molecular weight, parameters that directly impact membrane permeability and pharmacokinetic property optimization in medicinal chemistry. The target compound exhibits a calculated LogP of 2.47 , whereas the 2-methoxy analog (CAS 13472-61-2) has a reported experimental LogP of 1.69 [1], representing a difference of +0.78 LogP units. Molecular weight increases from 235.02 g/mol for the methoxy analog to 263.08 g/mol for the target compound . These differences are quantitatively significant for lead optimization where incremental lipophilicity adjustments are required to balance solubility, permeability, and metabolic stability.

medicinal chemistry drug design physicochemical property optimization

Halogen Bond Donor Capability: Iodopyridine vs. Chloropyridine Performance in Supramolecular and Crystal Engineering Applications

In applications requiring reliable halogen-bonding interactions (crystal engineering, supramolecular assembly, molecular recognition), 5-iodopyridine derivatives offer quantifiably superior performance compared to their chloro-substituted counterparts. A comprehensive database survey and crystallographic study of halogenopyridinium cations revealed that iodo- and bromopyridinium cations always form halogen-bonding contacts with iodide anions shorter than the sum of the van der Waals radii, whereas chloropyridinium cations mostly participate in longer contacts or fail to form halogen bonds entirely, with chloropyridine halogen-bond participation probability remaining below 60% [1]. This class-level evidence indicates that the 5-iodo substituent in 5-iodo-2-isopropoxypyridine provides reliable halogen-bond donor capability that chloro-substituted analogs cannot consistently deliver.

supramolecular chemistry crystal engineering halogen bonding

Cross-Coupling Reactivity: 5-Iodopyridine Scaffold Enables Suzuki-Miyaura Coupling in Good to Excellent Yields

The 5-iodo substituent in 5-iodo-2-isopropoxypyridine enables efficient participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key transformation for constructing 5-aryl-substituted pyridine derivatives. Studies on 5-iodopyridine substrates demonstrate that when heated with boronic acids in the presence of 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O solution at 110 °C, 5-iodopyridines undergo Suzuki-Miyaura coupling reactions to afford 5-aryl-substituted pyridines in good to excellent yields, with the methodology demonstrating good tolerance to a broad range of aliphatic, aromatic, heteroaromatic, and ferrocenyl groups bearing both electron-withdrawing and electron-donating substituents [1]. This class-level reactivity profile confirms the synthetic utility of the 5-iodo position for modular molecular construction.

organic synthesis Suzuki-Miyaura coupling cross-coupling methodology

Patent-Documented Relevance: 2-Alkoxy-5-iodopyridine Scaffold in Kinase Inhibitor Development Programs

The 2-alkoxy-5-iodopyridine structural motif represented by 5-iodo-2-isopropoxypyridine has been explicitly incorporated into patent-protected kinase inhibitor development programs. Bristol-Myers Squibb patent JP6109195B2 discloses heterocycle-substituted pyridyl compounds useful as kinase modulators, including IRAK-4 modulation, with the 2-alkoxy-5-iodopyridine scaffold serving as a key intermediate platform [1]. Additionally, patent WO2014/110466A1 describes pyridine compounds used as PI3 kinase inhibitors, further establishing the industrial relevance of this structural class [2]. This patent documentation provides procurement justification for organizations engaged in kinase-targeted drug discovery programs requiring authenticated building blocks with established precedent in intellectual property-protected chemical space.

kinase inhibitors pharmaceutical intermediates IRAK-4 modulation

5-Iodo-2-isopropoxypyridine (902837-54-1): Validated Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity

In medicinal chemistry programs where fine-tuning of lipophilicity is required to optimize membrane permeability, metabolic stability, or off-target binding, 5-iodo-2-isopropoxypyridine offers a LogP value of 2.47 (calculated), representing a +0.78 LogP unit increase over the 2-methoxy analog (LogP = 1.69) . This incremental lipophilicity adjustment allows medicinal chemists to systematically explore structure-property relationships without altering the core iodopyridine scaffold's reactivity profile. The molecular weight difference (+28 g/mol) provides additional parameter space for optimizing physicochemical properties within lead series.

Suzuki-Miyaura Cross-Coupling for 5-Arylpyridine Library Synthesis

For synthetic chemistry teams constructing libraries of 5-aryl-substituted pyridine derivatives, the 5-iodo functionality enables efficient Suzuki-Miyaura cross-coupling with diverse boronic acid partners under established catalytic conditions (5 mol% PdCl2(PPh3)2, KHCO3, DMF/H2O, 110 °C) . The demonstrated substrate tolerance across aliphatic, aromatic, heteroaromatic, and ferrocenyl boronic acids with both electron-withdrawing and electron-donating substituents [1] makes this compound a reliable building block for modular synthesis of structurally diverse 5-arylpyridine scaffolds.

Supramolecular Chemistry and Crystal Engineering Requiring Reliable Halogen Bond Donors

In supramolecular assembly and crystal engineering applications where predictable halogen-bonding interactions are essential for structural organization, 5-iodopyridine derivatives provide reliable halogen-bond donor capability. Crystallographic evidence demonstrates that iodopyridinium cations consistently form halogen-bonding contacts shorter than the sum of van der Waals radii, whereas chloropyridinium analogs exhibit unreliable bonding behavior with <60% participation probability . This reliability difference makes 5-iodo-2-isopropoxypyridine the preferred choice over chloro-substituted alternatives when predictable intermolecular interactions are required.

Kinase-Targeted Pharmaceutical Intermediate Development

Organizations engaged in kinase inhibitor drug discovery, particularly programs targeting IRAK-4 or PI3 kinases, can procure 5-iodo-2-isopropoxypyridine with confidence based on documented patent precedent. The 2-alkoxy-5-iodopyridine scaffold is explicitly disclosed in granted patents for kinase modulator compounds , providing justification for sourcing authenticated material when building upon established intellectual property space or exploring structure-activity relationships around this privileged scaffold [1].

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